molecular formula C21H41N3O11 B605888 Azido-PEG9-acid CAS No. 1670249-37-2

Azido-PEG9-acid

Cat. No.: B605888
CAS No.: 1670249-37-2
M. Wt: 511.57
InChI Key: SITPDBHRMHFFHS-UHFFFAOYSA-N
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Description

Azido-PEG9-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG9-acid is typically synthesized through a series of chemical reactions involving the introduction of azide and carboxylic acid functional groups onto a PEG backbone. The process often involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG9-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido-PEG9-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other drug delivery systems.

    Industry: Applied in the production of functionalized materials and nanotechnology .

Mechanism of Action

The mechanism of action of Azido-PEG9-acid primarily involves its ability to form stable linkages through Click Chemistry and amide bond formation. The azide group reacts with alkyne, DBCO, or BCN groups to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and drug delivery .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPDBHRMHFFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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